molecular formula C9H9ClFNO B8321585 3-(3-Chloro-5-fluorophenyl)azetidin-3-ol

3-(3-Chloro-5-fluorophenyl)azetidin-3-ol

Cat. No.: B8321585
M. Wt: 201.62 g/mol
InChI Key: DBLUUKPTWRULLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-5-fluorophenyl)azetidin-3-ol is a substituted azetidine derivative featuring a 3-chloro-5-fluorophenyl group attached to the azetidin-3-ol scaffold. The chloro-fluorophenyl substituent introduces electronic and steric effects that influence the compound’s physicochemical properties and reactivity.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

3-(3-chloro-5-fluorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H9ClFNO/c10-7-1-6(2-8(11)3-7)9(13)4-12-5-9/h1-3,12-13H,4-5H2

InChI Key

DBLUUKPTWRULLU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC(=CC(=C2)Cl)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
3-(3-Chloro-5-fluorophenyl)azetidin-3-ol Azetidin-3-ol 3-Chloro-5-fluorophenyl C₉H₉ClFNO 201.63* Rigid azetidine ring; hydroxyl and aryl groups enhance polarity .
3-(1-Methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride Azetidin-3-ol 1-Methylpyrazole C₆H₉N₃O₂·2HCl 155.16 (base) Dihydrochloride salt improves solubility; pyrazole introduces hydrogen bonding .
3-Methylazetidin-3-ol hydrochloride Azetidin-3-ol Methyl C₃H₈ClNO 109.55 Simpler structure; lacks aromaticity, reducing steric hindrance .
3-(1H-1,2,3-Triazol-5-yl)azetidin-3-ol dihydrochloride Azetidin-3-ol 1H-1,2,3-Triazole Not specified Not specified Triazole substituent enhances π-π stacking potential; dihydrochloride form .
3-(3-Chloro-5-fluorophenyl)benzoic acid (BA-3121) Benzoic acid 3-Chloro-5-fluorophenyl C₁₃H₈ClFO₂ 266.66 Carboxylic acid group increases acidity and hydrogen-bonding capacity .

*Estimated based on analogous compounds.

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in azetidin-3-ol derivatives increases polarity compared to non-hydroxylated analogs (e.g., benzaldehyde derivatives like BF-5464). However, dihydrochloride salts (e.g., 3-(1-methylpyrazol-5-yl)azetidin-3-ol dihydrochloride) exhibit enhanced water solubility due to ionic character .
  • Lipophilicity : The chloro-fluorophenyl group in the target compound likely elevates logP values compared to 3-methylazetidin-3-ol hydrochloride, aligning it closer to aromatic analogs like BA-3121 (logP ~2.5–3.0) .
  • Stability : Azetidine rings are prone to ring-opening under acidic conditions. The electron-withdrawing chloro-fluoro substituent may stabilize the ring compared to alkyl-substituted azetidines .

Q & A

What are the established synthetic routes for 3-(3-Chloro-5-fluorophenyl)azetidin-3-ol, and what key reaction conditions influence yield?

Level: Basic
Answer:
The synthesis typically involves azetidine ring formation followed by functionalization of the aryl substituent. Key steps include:

Ring closure : Cyclization of β-amino alcohols or halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Aryl group introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-chloro-5-fluorophenyl moiety. Use of Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (60–80°C) improves regioselectivity .

Hydroxyl group retention : Protection/deprotection strategies (e.g., tert-butyldimethylsilyl ether) prevent side reactions during halogenation .

Critical parameters : Solvent polarity (e.g., dichloromethane vs. DMF), reaction time, and stoichiometric ratios of reagents significantly impact yield. For example, excess boronic acid in coupling reactions reduces byproducts .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Level: Basic
Answer:

  • NMR : ¹H/¹³C NMR identifies regiochemistry of the aryl group. The chlorine and fluorine substituents split aromatic proton signals into distinct doublets (δ 6.8–7.4 ppm). The azetidine hydroxyl proton appears as a broad singlet (δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry at the azetidine C3 position. The hydroxyl group’s spatial orientation influences hydrogen bonding patterns, detectable via O–H···N interactions in the crystal lattice .
  • Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or HCl) .

What strategies are effective in optimizing enantiomeric purity during asymmetric synthesis of this compound?

Level: Advanced
Answer:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in ring-closing metathesis or alkylation steps induces stereoselectivity .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
  • Chromatographic separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% ee. Mobile phases of hexane:isopropanol (90:10) optimize retention times .

How should researchers address contradictions in reported biological activity data for this compound?

Level: Advanced
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Re-testing under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Purity validation : LC-MS quantification of byproducts (e.g., dehalogenated derivatives) that may antagonize target binding .
  • Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm on-target effects .

Example : A study reporting inconsistent IC₅₀ values against kinase X may reflect varying ATP concentrations in assays. Normalizing to [ATP] = 1 mM resolves discrepancies .

What computational methods predict the pharmacological relevance of this compound?

Level: Advanced
Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., serotonin receptors). The chloro-fluorophenyl group’s electron-withdrawing effects enhance π-π stacking with aromatic residues .
  • DFT calculations : Assess electrostatic potential maps to predict regioselectivity in electrophilic substitutions .
  • MD simulations : GROMACS trajectories (100 ns) evaluate stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates robust binding .

What safety protocols are critical when handling this compound’s hazardous intermediates?

Level: Basic
Answer:

  • Chlorinated intermediates : Use fume hoods and PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure. Absorb spills with diatomaceous earth .
  • Fluorinated byproducts : Monitor air quality (PAC-2 = 23 mg/m³) with real-time sensors. Neutralize HF releases with calcium gluconate gel .
  • Waste disposal : Segregate halogenated waste (EPA Code D003) and incinerate at >1,000°C to prevent environmental release .

How can researchers modify the compound’s solubility for in vivo studies without compromising activity?

Level: Advanced
Answer:

  • Prodrug design : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo to the active form. Increases aqueous solubility 10-fold .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures (30:70 v/v) for IV administration .
  • Structural analogs : Replace chlorine with a methoxy group to enhance logP while retaining target affinity (test via SAR studies) .

Table 1: Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight231.66 g/molHRMS
logP2.8 ± 0.3Shake-flask
Solubility (pH 7.4)0.12 mg/mLHPLC-UV
Melting Point148–150°CDSC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.